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Compound of Interest

Compound Name: Eprodisate

Cat. No.: B1200699 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information on the safety and tolerability of Eprodisate in

long-term clinical studies. The information is presented in a question-and-answer format to

address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)
Q1: What is the established long-term safety profile of Eprodisate?

A1: Long-term studies have demonstrated that Eprodisate has a benign safety profile and is

well-tolerated. In a pivotal 24-month, randomized, double-blind, placebo-controlled trial

involving 183 patients with AA amyloidosis, the incidence of adverse events in the Eprodisate
group was similar to that in the placebo group.[1][2] A subsequent confirmatory Phase 3 study,

which extended over four years, further supported the safety and tolerability of Eprodisate.[3]

Q2: Were there any specific safety signals or serious adverse events predominantly associated

with Eprodisate in long-term studies?

A2: No specific safety signals or an increased incidence of serious adverse events have been

predominantly associated with Eprodisate in long-term clinical trials. The safety profile of

Eprodisate was found to be comparable to that of placebo.[4] In the 24-month study, the

causes of death were varied and not considered by investigators to be related to the study

drug.[2]
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Q3: How does Eprodisate's mechanism of action relate to its safety profile?

A3: Eprodisate is a sulfonated molecule that competitively binds to glycosaminoglycan (GAG)

binding sites on amyloid fibrils, inhibiting their polymerization and deposition.[5][6][7] This

targeted mechanism, which disrupts the formation of new amyloid deposits, is not expected to

have broad off-target effects, which may contribute to its favorable safety profile.[5]

Troubleshooting Guide
Problem: Unexpected adverse event observed in a preclinical model.

Solution:

Review existing literature: Compare the observed adverse event with the safety profile

established in human clinical trials. The incidence of adverse events in long-term human

studies was similar between the Eprodisate and placebo groups.[1]

Consider the model system: Animal models may not perfectly replicate human responses.

Pre-clinical animal studies with high daily doses of Eprodisate over 10 months showed the

drug was well-tolerated with low toxicity potential.[5]

Analyze compound purity and formulation: Ensure the purity of the Eprodisate compound

and the appropriateness of the vehicle used in the formulation.

Problem: Difficulty in assessing renal function changes in an experimental setting.

Solution:

Establish clear endpoints: The primary endpoint in the pivotal Eprodisate trial was a

composite of a 50% decrease in creatinine clearance (CrCl), a doubling of serum creatinine,

progression to end-stage renal disease, or death.[1][4]

Monitor multiple markers: In addition to serum creatinine and CrCl, consider other

biomarkers of renal function.

Ensure consistent methodology: Use a standardized and validated method for measuring

renal function parameters throughout the study to ensure consistency and comparability of

data.
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Data Presentation
Table 1: Overview of Patient Disposition in the 24-Month Randomized Controlled Trial

Parameter Eprodisate (n=89) Placebo (n=94)

Patients Completing Study 63 61

Patients with Worsened

Disease
24 (27%) 38 (40%)

Deaths 5 5

Data sourced from Dember et al., 2007.[1]

Table 2: Incidence of Adverse Events in the 24-Month Randomized Controlled Trial

Adverse Event Category Eprodisate Placebo

Serious Adverse Events 36% 42%

Non-serious Adverse Events 98% 93%

The incidences of serious and non-serious adverse events were comparable between the two

groups.[4]

Experimental Protocols
Methodology of the Pivotal 24-Month, Randomized, Double-Blind, Placebo-Controlled Trial

Patient Population: 183 patients with biopsy-proven AA amyloidosis and renal involvement

(proteinuria >1 g/day or creatinine clearance <60 mL/min).[4][5]

Study Design: Patients were randomly assigned to receive either Eprodisate or a placebo

for 24 months.[1]

Dosage: The study drug was administered orally twice daily. The dosage was adjusted

based on the patient's creatinine clearance at baseline.[5]
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Primary Endpoint: The primary outcome was a composite endpoint assessing worsening of

renal function or death. Worsening renal function was defined as a doubling of serum

creatinine, a 50% or greater reduction in creatinine clearance, or the need for dialysis.[1]

Safety Monitoring: The safety profile was assessed by monitoring the incidence of serious

and non-serious adverse events.[4] Data Safety Monitoring Boards (DSMBs) are typically

employed in such trials to regularly review safety data.
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Caption: Eprodisate's mechanism of action in inhibiting amyloid fibril formation.
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Caption: Workflow of the pivotal 24-month Eprodisate clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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